Compound Description: This compound is a chiral piperidine derivative synthesized from (S)-1-phenylethylamine. It serves as a key precursor in the synthesis of various piperidine-based pharmaceuticals and bioactive molecules [].
Relevance: (2R,4S)-Ethyl 4-Methyl-2-piperidinecarboxylate shares the core piperidine ring structure and the ethyl carboxylate substituent with ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate. The presence of a methyl group at the 4-position represents the primary structural difference [].
Compound Description: This compound acts as a critical intermediate in synthesizing Vandetanib, a drug used to treat medullary thyroid cancer. It is produced from 4-piperidinecarboxylate through a multi-step process involving protection, reduction, and substitution reactions [].
Relevance: Both this compound and ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate utilize 4-piperidinecarboxylate as a starting material for their synthesis, making them structurally related []. The subsequent modifications differ, leading to distinct final compounds.
Compound Description: This compound represents a key intermediate in synthesizing Cisapride, a gastroprokinetic agent used to treat gastrointestinal disorders. The synthesis involves a multi-step procedure starting from 1-methyl-1,2,3,6-tetrahydropyridine and utilizes the formation of a cis-fused oxazolidinopiperidine intermediate [].
Relevance: Similarities to ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate include the presence of the piperidine ring and the ethyl carboxylate group. The key difference lies in the substitution pattern on the piperidine ring [].
Compound Description: This compound serves as a crucial starting material in the enantioselective synthesis of Ro 67-8867, an NMDA 2B receptor antagonist studied for treating acute ischemic stroke [].
Compound Description: R 31 833, a synthetic analgesic, demonstrates potent opioid activity, being considerably more potent than morphine [, ]. It is structurally similar to fentanyl and its derivatives.
Relevance: R 31 833 and ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate belong to the same class of 4-arylamino-4-piperidinecarboxylic acid derivatives, sharing a common structural core [, ]. Variations in the substituents attached to the piperidine ring, particularly the N-arylalkamide moiety, contribute to their distinct pharmacological properties.
Compound Description: This compound serves as a key starting material in synthesizing a nipecotate-containing immunopotentiator []. Its preparation involves a new resolution of racemic ethyl nipecotate with dibenzoyl-l-tartaric acid.
Relevance: This compound shares the piperidine ring, ethyl carboxylate group, and a nitrogen substituent with ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate. The key structural difference lies in the presence of an oxo group at the 3-position [].
Compound Description: This compound is a crucial precursor in the four-step synthesis of P-demethylgatifloxacin, the main impurity found in gatifloxacin, a synthetic fluoroquinolone antibacterial agent [].
Relevance: This compound, while not directly containing a piperidine ring, utilizes a cyclopropylamino group similar to ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate. This shared structural motif suggests a potential chemical relationship and similar applications in medicinal chemistry [].
Ethyl 3-[carboxyl-14C]piperidinecarboxylate
Compound Description: This radiolabeled compound is a vital starting material in the multistep synthesis of [carboxyl-14C]NNC 05-1869, a compound investigated for treating diabetic neuropathy [].
Relevance: This compound shares a close structural resemblance to ethyl 1-[(cyclopropylamino)carbonothioyl]-3-piperidinecarboxylate, with both featuring a piperidine ring and an ethyl carboxylate group. The primary difference is the presence of a radiolabeled carboxyl group, highlighting its use in radiolabeling studies for drug development [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.